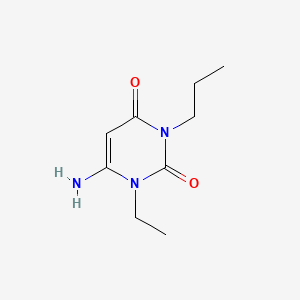

6-Amino-1-ethyl-3-propyluracil

Description

Historical and Contemporary Significance of Uracil (B121893) Analogs in Medicinal Chemistry

Uracil, a fundamental component of ribonucleic acid (RNA), has long been a focal point for medicinal chemists. wikipedia.orgchemicalbook.com Its derivatives have been extensively investigated for their potential applications in medicine, particularly in the development of antiviral and anticancer agents. ontosight.ai The historical significance of uracil analogs is underscored by the clinical use of compounds like 5-fluorouracil, which has been a cornerstone of cancer chemotherapy for decades. chemicalbook.comresearchgate.net Contemporary research continues to build on this legacy, exploring novel uracil derivatives for a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. ontosight.ai The structural modifications of the uracil scaffold allow for the fine-tuning of their biological and physicochemical properties, making them a versatile platform for drug discovery. researchgate.netontosight.ai

The Pyrimidine (B1678525) Nucleobase Scaffold in Drug Discovery and Development

The pyrimidine ring system, of which uracil is a member, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netmdpi.com This is due to its inherent ability to mimic natural nucleobases and interact with a wide variety of biological targets, such as enzymes and receptors. mdpi.comnih.gov The versatility of the pyrimidine scaffold has led to its incorporation into a multitude of approved drugs with diverse therapeutic applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory agents. nih.govtandfonline.comresearchgate.net The ability of the pyrimidine ring to form hydrogen bonds and act as a bioisostere for other aromatic systems often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov Consequently, the development of novel synthetic methodologies for pyrimidine derivatives remains a high-priority area in organic and medicinal chemistry. tandfonline.com

Rationale for Investigating 6-Amino-1-ethyl-3-propyluracil as a Prototype

This compound serves as an important intermediate in the synthesis of more complex molecules, particularly substituted xanthines. chemdad.comnih.gov These resulting xanthine (B1682287) derivatives have shown high affinity and selectivity for human adenosine (B11128) A2B receptors, which are implicated in chronic inflammatory airway diseases. chemdad.comvulcanchem.com The specific substitutions on the uracil ring—an amino group at position 6, an ethyl group at position 1, and a propyl group at position 3—are crucial. The amino group enhances its capacity for hydrogen bonding, while the ethyl and propyl groups impart lipophilicity, which influences its solubility and ability to permeate cell membranes. vulcanchem.com The propyl group, in particular, provides greater lipid solubility compared to smaller alkyl-substituted analogs, which can significantly affect the pharmacokinetic profile of any resulting therapeutic agent. vulcanchem.com Therefore, this compound represents a valuable prototype for studying how these specific structural features influence biological activity and for developing new therapeutic agents.

Scope of Academic Inquiry into this compound

Academic inquiry into this compound primarily focuses on its role as a synthetic intermediate and its structural and physicochemical properties. Research has explored its synthesis, typically through a multi-step process involving condensation and cyclization reactions. vulcanchem.com Furthermore, its molecular characteristics, such as its low aqueous solubility due to the lipophilic alkyl groups, have been noted, often requiring the use of organic solvents like dimethyl sulfoxide (B87167) (DMSO) for in vitro studies. vulcanchem.com Investigations have also touched upon its potential biological activity, noting its affinity for human adenosine A2B receptors, suggesting its potential as a lead compound for modulating these receptors. vulcanchem.com The compound is also used as a starting material in the synthesis of various other heterocyclic compounds. nih.gov

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H15N3O2 | vulcanchem.comcymitquimica.com |

| Molecular Weight | 197.23 g/mol | vulcanchem.comcymitquimica.com |

| IUPAC Name | 6-amino-1-ethyl-3-propylpyrimidine-2,4-dione | vulcanchem.com |

| InChI Key | YPSQTTRYMSZAGR-UHFFFAOYSA-N | vulcanchem.com |

| SMILES | CCCN1C(=O)C=C(N(C1=O)CC)N | vulcanchem.com |

| Solubility (Water) | Low | vulcanchem.com |

Structure

3D Structure

Properties

IUPAC Name |

6-amino-1-ethyl-3-propylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-3-5-12-8(13)6-7(10)11(4-2)9(12)14/h6H,3-5,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSQTTRYMSZAGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C=C(N(C1=O)CC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20981605 | |

| Record name | 6-Amino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20981605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63981-31-7, 72361-28-5 | |

| Record name | 6-Amino-1-ethyl-3-propyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63981-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uracil, 6-amino-1-ethyl-3-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063981317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uracil, 6-amino-3-ethyl-1-propyl- mixed with 6-amino-1-ethyl-3-propyluracil (4:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072361285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 63981-31-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20981605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Amino 1 Ethyl 3 Propyluracil and Structural Analogs

Strategic Approaches to Uracil (B121893) Ring Functionalization

The synthesis of 6-Amino-1-ethyl-3-propyluracil hinges on the precise and controlled modification of the uracil scaffold. Key to this is the regioselective introduction of substituents at the N1, N3, and C6 positions.

Regioselective Alkylation at N1 and N3 Positions of Uracil Scaffolds

The differential reactivity of the N1 and N3 positions of the uracil ring presents a significant challenge in its selective alkylation. The acidity of the N-H protons and the reaction conditions, including the choice of base and solvent, play a crucial role in determining the site of alkylation.

One common strategy to achieve regioselectivity involves a sequential alkylation approach. Often, the N1 position is more susceptible to alkylation under certain conditions. For instance, the use of a bulky protecting group at the N1 position can facilitate the subsequent alkylation at the N3 position. A common protecting group for this purpose is the Boc group, which can be introduced at the N1 position, allowing for selective alkylation at N3, followed by the removal of the protecting group under mild conditions researchgate.net.

Another approach to control regioselectivity is through the use of specific reaction conditions. For example, N-alkylation with acyclic side chains can occur regioselectively at the N1 position under solid-liquid phase transfer catalysis conditions using reagents like 18-crown-6 (B118740) or tetraglyme (B29129) in the presence of potassium tert-butoxide researchgate.net. Furthermore, Michael-type additions have been shown to be a convenient method for the N-1 regioselective alkylation of uracils nih.gov.

The table below summarizes various conditions and their impact on the regioselectivity of uracil alkylation.

| Alkylating Agent | Base | Solvent | Predominant Position of Alkylation | Reference |

| Alkyl Halide | K₂CO₃ | DMF | Mixture of N1 and N3 | rsc.org |

| Alkyl Halide | NaH | THF | N1 selective | beilstein-journals.org |

| Acrylate Esters | TEA | Polar aprotic solvents | N1 (Michael Addition) | nih.gov |

| Alkyl Halide with N1-Boc protection | Various | Various | N3 | researchgate.net |

This table presents generalized outcomes, and specific results may vary based on the uracil substrate and alkylating agent.

Introduction of Amino Substituents at the C6 Position

The introduction of an amino group at the C6 position of the uracil ring is a critical step in the synthesis of the target compound. A common and efficient method for this transformation is to start with a precursor that already contains the 6-amino functionality, such as 6-aminouracil (B15529) itself. The synthesis of 6-aminouracil is well-established and can be achieved through the condensation of ethyl cyanoacetate (B8463686) with urea (B33335) in the presence of a base like sodium ethoxide chemicalbook.comprepchem.com.

An alternative strategy involves the amination of a 6-halouracil derivative. For instance, 6-chlorouracil, which can be synthesized from 2,4,6-trichloropyrimidine (B138864) chemicalbook.com, can serve as a precursor. The chloro substituent at the C6 position can then be displaced by an amino group through a nucleophilic aromatic substitution reaction.

Elaboration of Alkyl Side Chains at N1 and N3

Once the 6-aminouracil scaffold is in place, the ethyl and propyl groups can be introduced at the N1 and N3 positions. As discussed in the section on regioselective alkylation, this can be a challenging step due to the potential for the formation of a mixture of products.

A plausible synthetic route for this compound could involve a stepwise alkylation of 6-aminouracil. The order of introduction of the ethyl and propyl groups, along with the careful choice of reaction conditions, would be critical to maximize the yield of the desired product. The inherent differences in the reactivity of the N1 and N3 positions of 6-aminouracil could potentially be exploited to achieve a degree of regioselectivity.

Advanced Synthetic Transformations for Uracil Derivatives

Modern synthetic organic chemistry offers a range of powerful tools to facilitate the synthesis of complex molecules like this compound with improved efficiency and selectivity.

Microwave-Assisted Synthesis Protocols for Uracils

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. In the context of uracil chemistry, microwave irradiation can significantly reduce reaction times and improve yields for various transformations, including the synthesis of the 6-aminouracil core and subsequent functionalization steps bohrium.comresearchgate.netrsc.orgresearchgate.net. The use of microwave heating can be particularly advantageous for the condensation reaction to form the uracil ring and for the N-alkylation steps, which might otherwise require prolonged heating under conventional conditions.

Transition Metal-Catalyzed Coupling Reactions for Pyrimidine (B1678525) Modifications

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted aromatic and heteroaromatic compounds. While direct amination of the C6 position of uracil can be challenging, a transition metal-catalyzed approach offers a powerful alternative.

If a synthetic strategy involving a 6-halouracil precursor is employed, the introduction of the amino group can be facilitated by palladium- or copper-catalyzed C-N bond-forming reactions. For example, Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a widely used method for the formation of C-N bonds and has been successfully applied to related heterocyclic systems like purines nih.govscribd.com. Similarly, copper-catalyzed amination reactions have also proven effective for the amination of halo-heterocycles researchgate.netnih.gov. The choice of catalyst, ligand, base, and reaction conditions is crucial for the success of these transformations.

The table below provides a general overview of transition metal-catalyzed amination reactions applicable to pyrimidine systems.

| Catalyst System | Halide Substrate | Amine Source | General Conditions | Reference |

| Pd(OAc)₂ / Xantphos | 6-Chloropurine | Aryl amines | Cs₂CO₃, Toluene, 100 °C | nih.gov |

| Pd₂(dba)₃ / BINAP | 6-Chloropurine | Alkyl and aryl amines | KOtBu or Cs₂CO₃, Room Temperature | scribd.com |

| Copper(I) salt / Ligand | Bromopyridine | Aqueous ammonia | Mild conditions | nih.gov |

This table illustrates the applicability of these methods to related nitrogen-containing heterocycles, suggesting their potential for the synthesis of 6-aminouracil derivatives.

Multi-Component Reactions in Uracil Chemistry

Multi-component reactions (MCRs), which involve combining three or more starting materials in a single reaction vessel to form a product containing fragments of all reactants, have become a powerful tool in synthetic chemistry. nih.gov Their application in uracil chemistry offers significant advantages in terms of efficiency and molecular diversity. researchgate.net 6-Aminouracil is a particularly valuable substrate in MCRs for generating a wide range of fused heterocyclic compounds, such as pyrido-pyrimidines and other complex scaffolds. rsc.orglongdom.org

The versatility and efficiency of MCRs stem from their ability to construct complex molecules in a convergent manner, often with high atom economy. nih.gov For instance, a three-component reaction might involve 6-aminouracil, an aldehyde, and a β-dicarbonyl compound, leading to the formation of intricate fused ring systems in a single step. longdom.orgresearchgate.net These reactions are prized for their ability to generate libraries of structurally diverse compounds for further investigation. rsc.org

Optimization of Reaction Conditions and Yields

Achieving optimal yields and purity in the synthesis of uracil derivatives is contingent upon the careful control of various reaction parameters. The choice of solvent, type of base, reaction temperature, and duration are all critical factors that can significantly influence the outcome of the synthesis. mdpi.com

For example, in alkylation reactions to introduce substituents onto the uracil ring, the selection of the base and solvent system is paramount. A typical optimization process might involve screening several conditions to identify the most effective combination.

Table 1: Illustrative Optimization of a Generic N-Alkylation Reaction

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | DMF | 80 | 12 | 65 |

| 2 | NaH | THF | 60 | 8 | 85 |

| 3 | Cs₂CO₃ | Acetonitrile | 75 | 10 | 92 |

As shown in the table, systematic variation of the reaction conditions can lead to a substantial improvement in product yield. Researchers often employ techniques like Design of Experiments (DoE) to efficiently explore the parameter space and identify the optimal conditions for a given transformation. mdpi.com

Isolation and Purification Techniques in Organic Synthesis

Following the chemical synthesis, the target compound must be isolated from the reaction mixture and purified to remove unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the physicochemical properties of the compound, the scale of the reaction, and the required level of purity.

Recrystallization is a common technique for purifying solid uracil compounds. This method relies on the differential solubility of the target compound and impurities in a given solvent at different temperatures. A patent for purifying uracil compounds describes a method involving thermal dissolution in a polar aprotic solvent followed by gradient cooling to specific temperatures to induce crystallization and separate the pure product. google.com

Chromatography offers a more powerful set of tools for separation and purification.

Column Chromatography: This is a versatile technique used for separating mixtures of compounds. For uracil derivatives, silica (B1680970) gel or alumina (B75360) are common stationary phases.

High-Performance Liquid Chromatography (HPLC): HPLC provides high-resolution separations and is suitable for both analytical quantification and preparative purification. jst.go.jp Reversed-phase HPLC is often used, though for highly hydrophilic uracils, Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed. sielc.com

Solvophobic Adsorption Chromatography: This specific technique has been successfully used to separate various alkyl derivatives of uracil. nih.gov The retention of the molecules on the column is dependent on the size of their non-polar parts, allowing for effective separation based on subtle structural differences. nih.gov

Table 2: Comparison of Common Purification Techniques for Uracil Derivatives

| Technique | Principle | Advantages | Common Applications |

|---|---|---|---|

| Recrystallization | Differential solubility at varying temperatures. google.com | Cost-effective, scalable, can yield high-purity crystalline solids. | Final purification of solid products on a large scale. google.com |

| Column Chromatography | Differential partitioning between a stationary and mobile phase. | Versatile, applicable to a wide range of compounds, good for moderate scales. | Routine purification of reaction mixtures. |

| HPLC | High-resolution separation based on partitioning between phases under high pressure. jst.go.jpsielc.com | High purity, suitable for complex mixtures and trace impurities, analytical and preparative scales. jst.go.jp | Final purification of high-value compounds, analytical quality control. |

Computational and Theoretical Investigations

Molecular Docking and Dynamics Simulations of Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict how a ligand, such as a uracil (B121893) derivative, might bind to a biological target, typically a protein. These methods help in understanding the binding affinity and the stability of the ligand-protein complex. nih.gov

Binding Affinity Predictions and Complex Stability Analysis

Binding affinity refers to the strength of the interaction between a ligand and its target. In silico, this is often estimated using scoring functions that calculate the binding energy (e.g., in kcal/mol), where a lower value typically indicates a stronger, more favorable interaction. For instance, in studies of uracil derivatives designed as HIV capsid protein inhibitors, glide scores were used to rank compounds, with the most promising derivative showing a score of -6.41 kcal/mol. nih.gov

Following the initial docking, molecular dynamics (MD) simulations are employed to assess the stability of the predicted complex over time. nih.gov MD simulations model the movement of every atom in the system, providing insights into conformational changes and the persistence of key interactions. An analysis of the Root Mean Square Deviation (RMSD) of the protein backbone can indicate whether the binding of the ligand induces significant conformational changes and whether the complex remains stable. nih.gov For example, a simulation might show that a protein-ligand complex achieves relative stability after a certain period, such as between 80 ns and 100 ns, confirming a stable binding mode. nih.gov

Identification of Key Interacting Residues

A critical outcome of docking and dynamics simulations is the identification of specific amino acid residues within the target's binding site that form key interactions with the ligand. nih.gov These interactions are crucial for the stability and specificity of the binding. nih.govnih.gov They can include hydrogen bonds, hydrophobic interactions, and electrostatic forces. actascientific.compitt.edu

For example, in docking studies of uracil derivatives with DNA and reverse transcriptase enzymes, specific residues like Lys, Glu, Leu, Asp, and Ser were identified as participating in hydrophobic interactions. actascientific.com The identification of these "key" or "anchor" residues is fundamental for structure-based drug design, as it allows chemists to modify the ligand's structure to enhance its interaction with these specific residues, thereby improving its binding affinity and biological activity. pitt.edu

Table 1: Examples of Key Interacting Residues for Uracil Derivatives with Biological Targets

| Interaction Type | Interacting Residues | Biological Target Example |

| Hydrogen Bonding | Gln-92, His-119, Thr-200, Glu-106, Glu-69, His-94, His-96 | Various Proteins |

| Hydrophobic Interactions | Lys, Glu, Leu, Asp, Ser | Reverse Transcriptase |

| Hydrophobic Interactions | I8, V51, M52, M55, V72, L75, M76, F119, V120, F121, P122 | Odorant-Binding Protein |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govresearchgate.net This approach is vital for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds in drug discovery. ut.eebio-hpc.eu

Predictive Models for Biological Activity Optimization

QSAR models are built by correlating calculated molecular descriptors (numerical representations of a molecule's properties) with experimentally measured biological activity. researchgate.net For uracil and pyrimidine (B1678525) derivatives, QSAR models have been developed to predict activities such as anticancer effects. ut.eeresearchgate.net These models are constructed using various statistical and machine learning techniques, including Multiple Linear Regression (MLR), Support Vector Machines (SVM), and Artificial Neural Networks (ANN). ijpbs.net

The predictive power of a QSAR model is assessed through rigorous internal and external validation procedures. mdpi.com A robust model can then be used to screen virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and testing. This data-driven approach significantly accelerates the search for new active compounds. ut.eeresearchgate.net

Influence of Substituent Effects on Bioactivity

Structure-activity relationship (SAR) studies, a key component of QSAR, reveal how different functional groups influence activity. For instance, studies on 5-cinnamoyl-6-aminouracils have shown that adding a hydrophilic side chain to the 6-amino group can impart cytotoxic activity. nih.gov The number of hydrogen bond donors and acceptors, as well as the molecule's flexibility (measured by the number of rotatable bonds), are critical factors that influence bioavailability and interaction with biological targets. nih.gov The substituents on the uracil ring dictate its electronic and steric properties, which in turn govern its ability to fit into a binding pocket and form specific interactions. researchgate.netjppres.com

Table 2: General Influence of Substituent Types on the Bioactivity of Uracil Derivatives

| Substituent Property | General Effect on Bioactivity | Rationale |

| Hydrophilic Groups | Can increase cytotoxic activity | May improve solubility and interactions with polar residues in a binding site. nih.gov |

| H-Bond Donors/Acceptors | Crucial for binding affinity | Form specific hydrogen bonds that stabilize the ligand-target complex. nih.gov |

| Flexible Side Chains | Affects oral bioavailability | A moderate number of rotatable bonds is often predictive of good oral bioavailability. nih.gov |

| Bulky Groups | Can increase or decrease activity | May provide better steric fit in a large pocket or cause steric hindrance in a smaller one. |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure of molecules like 6-Amino-1-ethyl-3-propyluracil. nih.gov These methods are used to calculate a variety of molecular properties that are not easily accessible through experiments. arxiv.org

DFT calculations can be used to optimize the molecule's three-dimensional geometry and to compute its vibrational frequencies, which can be compared with experimental FT-IR and FT-Raman spectra for structural validation. nih.gov Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.

Furthermore, these calculations can map the Molecular Electrostatic Potential (MEP) onto the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for understanding and predicting how the molecule will interact with other molecules, including its biological target. Studies on other amino-substituted uracils have used methods like PCM/TD-PBE0 to rationalize their absorption and fluorescence spectra. acs.orgnih.gov

Table 3: Insights from Quantum Chemical Calculations on Uracil Derivatives

| Calculated Property | Significance |

| Optimized Geometry | Provides the most stable 3D structure of the molecule. nih.gov |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions, predicting sites for intermolecular interactions. |

| Vibrational Frequencies | Can be used to simulate IR and Raman spectra to confirm the molecular structure. nih.gov |

| Partial Atomic Charges | Quantifies the charge distribution across the molecule, influencing electrostatic interactions. researchgate.net |

In Silico Pharmacokinetic and Drug-Likeness Predictions

In the early stages of drug discovery, in silico methods are extensively used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, as well as its potential for being an orally active drug. These predictions are often guided by rules such as Lipinski's Rule of Five, which assesses drug-likeness based on physicochemical properties. wikipedia.orgdrugbank.com

For this compound, we can predict its drug-likeness and some key pharmacokinetic parameters using computational models. These models analyze the molecular structure to estimate properties like lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors.

Table 3: Predicted Physicochemical Properties and Drug-Likeness of this compound

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight ( g/mol ) | 210.25 | ≤ 500 | Yes |

| LogP (Octanol/Water Partition) | (Predicted value, likely between 1 and 3) | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 (from the amino group) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 (2 carbonyl oxygens, 2 ring nitrogens) | ≤ 10 | Yes |

Based on these predicted properties, this compound is expected to comply with Lipinski's Rule of Five, suggesting it has a favorable profile for oral bioavailability. Further in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions could provide more detailed insights into its pharmacokinetic behavior, such as its potential for intestinal absorption, blood-brain barrier penetration, and metabolic stability. biorxiv.orgamazonaws.com

Analytical and Characterization Methodologies in Research

Spectroscopic Elucidation Techniques

Spectroscopic methods are indispensable for the structural characterization of "6-Amino-1-ethyl-3-propyluracil," offering insights into its atomic and molecular properties.

¹H NMR: In the proton NMR spectrum, distinct signals are expected for the protons of the ethyl and propyl groups, as well as the amino group and the vinyl proton on the uracil (B121893) ring. The ethyl group would exhibit a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, while the propyl group would show a triplet for the terminal methyl protons, a sextet for the central methylene protons, and a triplet for the methylene protons attached to the nitrogen. The amino group protons would likely appear as a broad singlet, and the C5-proton of the uracil ring would be a sharp singlet.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. mdpi.comresearchgate.net Distinct peaks would be observed for the carbonyl carbons (C2 and C4), the olefinic carbons of the uracil ring (C5 and C6), and the carbons of the ethyl and propyl substituents. The chemical shifts of these carbons are influenced by their local electronic environment, providing a unique fingerprint of the molecule's carbon skeleton. For instance, in related 6-substituted uracil derivatives, the C5 carbon typically resonates around 97-101 ppm, while the C6 carbon is found further downfield. researchgate.netjppres.com The carbonyl carbons, C2 and C4, are expected in the 151-165 ppm region. researchgate.netjppres.com

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.

Key expected vibrational frequencies include:

N-H stretching: The amino group would exhibit stretching vibrations in the region of 3100-3500 cm⁻¹.

C=O stretching: The two carbonyl groups of the uracil ring would show strong absorption bands in the range of 1650-1750 cm⁻¹. In similar 6-aminouracil (B15529) compounds, these carbonyl peaks are observed around 1676-1773 cm⁻¹. researchgate.net

C=C and C=N stretching: The double bonds within the pyrimidine (B1678525) ring will have characteristic absorptions in the 1500-1650 cm⁻¹ region.

C-H stretching: Aliphatic C-H stretching vibrations from the ethyl and propyl groups would be observed around 2850-3000 cm⁻¹.

The analysis of FTIR spectra of related compounds like 6-methyluracil (B20015) and 6-methyl-2-thiouracil helps in assigning these vibrational modes. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the uracil ring system. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.

For 6-aminouracil and its derivatives, the UV-Vis spectrum is characterized by absorption maxima in the ultraviolet region, which are influenced by the substituents on the uracil ring and the solvent used. researchgate.netnih.gov A detailed study on 6-aminouracil reported that its lowest energy absorption peak is narrower and more intense compared to uracil itself. nih.gov The specific wavelength of maximum absorbance (λmax) for this compound would need to be determined experimentally, but it is expected to be in a similar range to other N-alkylated 6-aminouracils.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy and precision. measurlabs.comazolifesciences.com By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact molecular formula. thermofisher.comnih.gov

For this compound (C₉H₁₅N₃O₂), the expected exact mass can be calculated. An HRMS analysis would aim to find a molecular ion peak corresponding to this calculated mass, confirming the elemental composition of the synthesized compound. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas.

Future Research Directions and Therapeutic Translational Perspectives

Development of Novel Therapeutic Agents Based on the 6-Amino-1-ethyl-3-propyluracil Scaffold

The uracil (B121893) core is a "privileged structure" in drug discovery, known for its wide array of biological activities, including antiviral and antitumor effects. nih.gov Modifications to the uracil structure at the N(1), N(3), C(5), and C(6) positions have been a fruitful strategy for developing derivatives with improved pharmacological properties, such as increased bioactivity, selectivity, and metabolic stability. nih.gov

For a novel scaffold like this compound, the initial steps would involve synthesizing a library of analogs by modifying the ethyl and propyl groups or by introducing various substituents at the 5-position. These new derivatives would then undergo screening to identify potential therapeutic applications. For instance, many uracil derivatives have been investigated as inhibitors of thymidylate synthase (TYMS), a crucial enzyme in nucleotide synthesis and a key target in chemotherapy. wikipedia.orgnih.gov In silico studies followed by in vitro assays (e.g., cell viability, proliferation, and colony formation assays) would be essential to evaluate the potential of these new compounds as, for example, anticancer agents. wikipedia.orgnih.gov

Strategies for Mitigating Drug Resistance in Uracil Analogs

A significant challenge in the clinical use of uracil analogs, such as 5-Fluorouracil (5-FU), is the development of drug resistance. researchgate.net Resistance can arise through various mechanisms, including the overexpression of ATP-binding cassette (ABC) transporters, which efflux chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration. researchgate.netnih.gov

Strategies to overcome resistance are a critical area of research. One approach involves the development of new uracil analogs that can circumvent these resistance mechanisms. For example, a novel synthetic 5-FU analog, U-332, was identified as a potent inhibitor of NF-κB and the ABCC1 transporter, suggesting its potential to reverse drug resistance. researchgate.net Another strategy is the co-administration of the uracil analog with a modulator or inhibitor of ABC transporters. nih.gov For a compound like this compound, future research would involve testing its efficacy in drug-resistant cell lines and investigating its interaction with known resistance pathways.

Table 1: Key Mechanisms of Drug Resistance to Uracil Analogs

| Mechanism | Description | Potential Mitigation Strategy |

| Increased Drug Efflux | Overexpression of ABC transporters (e.g., P-glycoprotein, ABCG2) pumps the drug out of the cell. nih.gov | Co-administration with ABC transporter inhibitors; Development of analogs that are not substrates for these transporters. |

| Target Enzyme Alterations | Mutations or overexpression of the target enzyme (e.g., thymidylate synthase) can reduce drug binding and efficacy. wikipedia.org | Development of novel derivatives with higher affinity for the target; Combination therapy targeting different pathways. |

| Altered Drug Metabolism | Increased degradation or reduced activation of the prodrug can decrease the concentration of the active form. | Design of prodrugs with improved metabolic stability; Inhibition of metabolic enzymes responsible for degradation. |

| Activation of Survival Pathways | Upregulation of anti-apoptotic pathways or activation of signaling pathways like NF-κB can promote cell survival despite treatment. researchgate.netnih.gov | Combination with inhibitors of survival pathways; Development of analogs with dual-targeting capabilities. |

Exploration of Combination Therapies

Combining therapeutic agents is a cornerstone of modern medicine, often leading to synergistic effects, reduced toxicity, and the ability to overcome drug resistance. uchicago.edu The exploration of combination therapies involving uracil derivatives is an active area of research.

For instance, studies have evaluated triplet chemotherapy regimens for non-small cell lung cancer that include a uracil-based drug (tegafur-uracil) alongside other agents like vinorelbine (B1196246) and gemcitabine. pharmgkb.org In the context of overcoming drug resistance, the combination of a uracil analog with an agent that modulates resistance pathways has shown promise. nih.gov Should this compound demonstrate biological activity, a logical next step would be to investigate its synergistic potential with existing chemotherapeutic drugs or targeted agents. This could involve in vitro checkerboard assays to determine synergy, followed by in vivo studies in relevant disease models.

Identification of Novel Biological Targets for Uracil Derivatives

While enzymes in the nucleotide synthesis pathway are traditional targets for uracil analogs, there is growing interest in identifying novel biological targets. nih.govwikipedia.org This expands the potential therapeutic applications of this class of compounds. Research has shown that uracil derivatives can possess a wide spectrum of biological activities beyond anticancer and antiviral effects, including herbicidal, insecticidal, and bactericidal properties. nih.gov

Identifying new targets for a compound like this compound would likely involve high-throughput screening against a panel of enzymes and receptors, as well as target identification techniques such as affinity chromatography or proteomic approaches. For example, propylthiouracil, a related thiouracil, is known to inhibit thyroid peroxidase in the treatment of hyperthyroidism. medpath.com This highlights the potential for uracil-based structures to interact with a diverse range of biological targets.

Design of Targeted Delivery Systems for Enhanced Efficacy

Targeted drug delivery systems aim to increase the concentration of a therapeutic agent at the site of action while minimizing exposure to healthy tissues, thereby enhancing efficacy and reducing side effects. For potent but potentially toxic compounds like many uracil-based chemotherapeutics, targeted delivery is a particularly attractive strategy.

Various nanocarriers, such as nanoparticles made from biodegradable polymers like poly(ε-caprolactone) or poly(alkylcyanoacrylates), have been developed to encapsulate and deliver 5-FU. These systems can be further modified with targeting ligands (e.g., antibodies, peptides) that recognize and bind to receptors overexpressed on cancer cells. For a novel compound like this compound, the development of targeted delivery systems would depend on its physicochemical properties and its intended therapeutic application. Encapsulation in nanoparticles or conjugation to a targeting moiety could improve its pharmacokinetic profile and therapeutic index.

Q & A

Q. What are the recommended synthetic routes for 6-amino-1-ethyl-3-propyluracil, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves alkylation of 6-aminouracil precursors. For example:

- Stepwise alkylation : React 6-aminouracil with ethyl and propyl halides in polar aprotic solvents (e.g., DMF) under basic conditions (K₂CO₃ or NaH) to introduce ethyl and propyl groups sequentially. Monitor regioselectivity using HPLC or TLC .

- One-pot synthesis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction efficiency. Yields range from 40–70%, depending on stoichiometry and temperature control (reflux vs. room temperature) .

Key Data :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DMF or DMSO | +15–20% |

| Base | K₂CO₃ | +10% vs. NaH |

| Temperature | 80–100°C (reflux) | +25% |

| Source: Adapted from synthesis protocols in |

Q. How can researchers verify the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity (>98% recommended for kinetic studies) .

- Spectroscopy :

- Elemental analysis : Validate C, H, N content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound derivatives?

Methodological Answer:

- Reaction path search : Use quantum chemical calculations (DFT at B3LYP/6-31G* level) to predict transition states and intermediates. Software like Gaussian or ORCA is recommended .

- Machine learning : Train models on existing uracil alkylation data to predict optimal solvent/base combinations. Feature engineering should include solvent polarity, base strength, and steric hindrance .

Case Study : A 2024 study reduced optimization time by 60% using DFT-guided solvent selection for analogous 6-aminouracil derivatives .

Q. What strategies resolve contradictions in reported reaction yields for this compound synthesis?

Methodological Answer:

- Factorial design : Apply a 2³ factorial experiment (factors: temperature, solvent, catalyst) to isolate critical variables. Use ANOVA to identify interactions (e.g., solvent-catalyst synergy) .

- Meta-analysis : Compare datasets from peer-reviewed studies (exclude patents/industrial reports). For example, discrepancies in DMF vs. ethanol as solvents may arise from byproduct formation in protic solvents .

Recommendation : Replicate high-yield protocols under inert atmospheres to minimize oxidation side reactions .

Q. How can this compound serve as a precursor for fused heterocyclic systems?

Methodological Answer:

- Cyclocondensation : React with diketones (e.g., acetylacetone) in ethanol under basic conditions (e.g., piperidine) to form pyrimido[4,5-d]pyrimidines. Monitor reaction progress via LC-MS .

- Mannich reaction : Use aryl aldehyde and amine derivatives to synthesize spiro-fused compounds. Key conditions:

React this compound with malononitrile.

Fuse with o-phenylenediamine to yield tricyclic derivatives (confirmed by X-ray crystallography in related studies) .

Q. What safety protocols are critical when handling this compound derivatives?

Methodological Answer:

Q. How do substituent effects (ethyl/propyl) influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

- Steric effects : Propyl groups increase steric hindrance, reducing reaction rates at the 3-position. Quantify via Hammett plots using σ* values .

- Electronic effects : Ethyl groups slightly electron-donate via inductive effects, stabilizing intermediates in SNAr reactions. Compare with methyl analogs using DFT charge distribution maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.